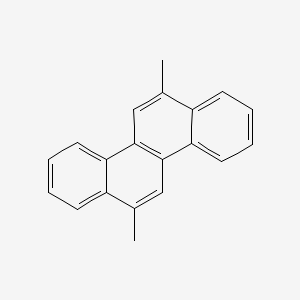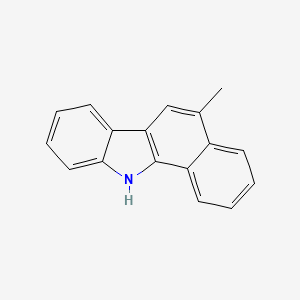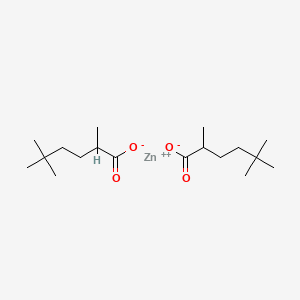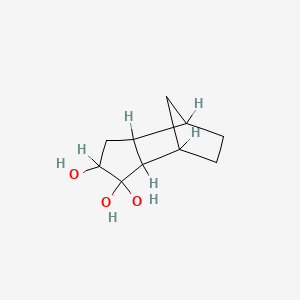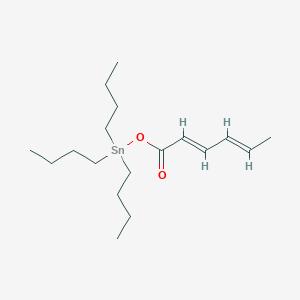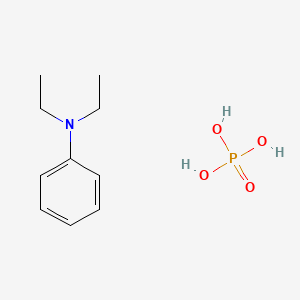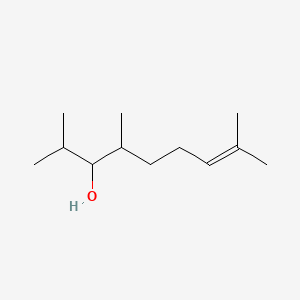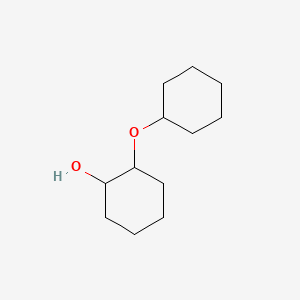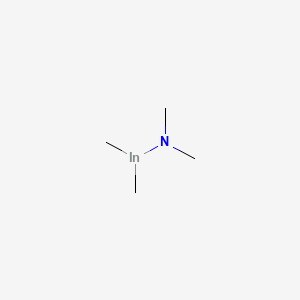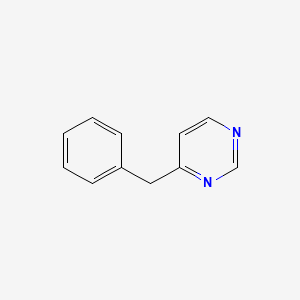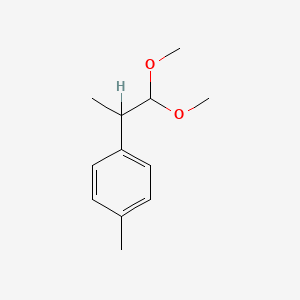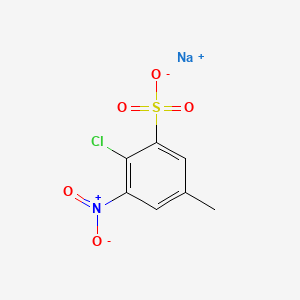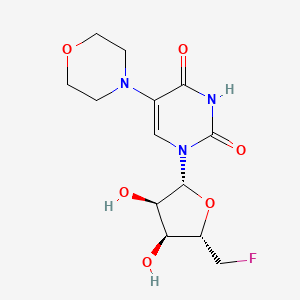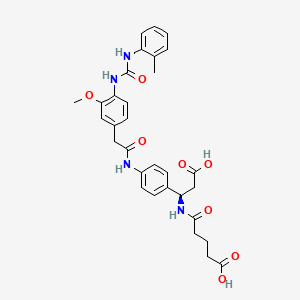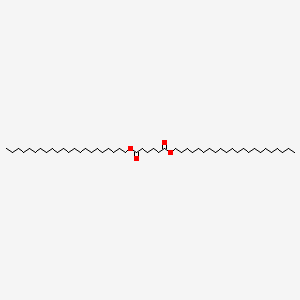
Didocosyl adipate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Didocosyl adipate is an organic compound with the molecular formula C50H98O4. It is an ester derived from the reaction between adipic acid and docosanol. This compound is known for its use as a plasticizer, which helps to increase the flexibility and durability of plastic materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Didocosyl adipate is synthesized through the esterification of adipic acid with docosanol. The reaction typically involves heating adipic acid and docosanol in the presence of a catalyst, such as sulfuric acid or a solid superacid resin. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation and washing to remove any unreacted starting materials and by-products .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors equipped with stirring mechanisms and temperature control. The use of solid superacid resins as catalysts is preferred due to their high esterification rates, good selectivity, and ease of separation from the product .
Analyse Chemischer Reaktionen
Types of Reactions
Didocosyl adipate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert this compound back to its alcohol and acid components.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and lower molecular weight esters.
Reduction: Docosanol and adipic acid.
Substitution: Various substituted esters depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Didocosyl adipate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible plastics and polymers.
Biology: Studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Investigated for its role in enhancing the properties of medical devices and materials.
Industry: Utilized in the manufacture of lubricants, adhesives, and coatings
Wirkmechanismus
The primary mechanism of action of didocosyl adipate is its ability to act as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing flexibility. This results in improved mechanical properties and durability of the plastic materials. The compound’s molecular structure allows it to integrate seamlessly into polymer matrices, enhancing their performance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dioctyl adipate: Another ester of adipic acid, commonly used as a plasticizer.
Diisodecyl adipate: Known for its low-temperature performance and used in similar applications.
Dioctyl sebacate: Used as a plasticizer with excellent low-temperature properties.
Uniqueness
Didocosyl adipate stands out due to its longer carbon chain, which provides superior flexibility and durability compared to shorter-chain esters like dioctyl adipate. This makes it particularly useful in applications requiring high-performance plasticizers .
Eigenschaften
CAS-Nummer |
65540-77-4 |
|---|---|
Molekularformel |
C50H98O4 |
Molekulargewicht |
763.3 g/mol |
IUPAC-Name |
didocosyl hexanedioate |
InChI |
InChI=1S/C50H98O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-43-47-53-49(51)45-41-42-46-50(52)54-48-44-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-48H2,1-2H3 |
InChI-Schlüssel |
YTOONCDLEBNDON-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


